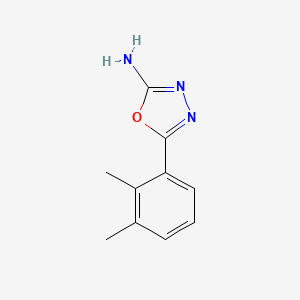

5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

Übersicht

Beschreibung

5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine is an organic compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 2,3-dimethylphenyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,3-dimethylbenzohydrazide with a suitable carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The oxadiazole ring undergoes hydrolysis under acidic or basic conditions, leading to ring cleavage and formation of amines or carboxylic acids.

Key Findings :

-

Hydrolysis in acidic media favors amide formation due to protonation of the oxadiazole nitrogen, destabilizing the ring.

-

Alkaline conditions promote nucleophilic attack on the oxadiazole, yielding hydrazide intermediates .

Substitution Reactions

Electrophilic substitution occurs at the oxadiazole ring or the aromatic methylphenyl group.

Oxadiazole Ring Substitution

| Reagents | Conditions | Products | Source |

|---|---|---|---|

| Halogens (Cl₂, Br₂) | DCM, RT | 2-Halo-5-(2,3-dimethylphenyl)-1,3,4-oxadiazole | |

| Nitrating agents (HNO₃) | H₂SO₄ catalysis, 0–5°C | Nitro-substituted derivatives |

Aromatic Ring Substitution

| Reagents | Conditions | Products | Source |

|---|---|---|---|

| Sulfonic acids | FeCl₃, DMSO, 50°C | Sulfonated derivatives (e.g., arylsulfonyl) | |

| Methyl iodide | K₂CO₃, DMF, reflux | Methoxy-substituted analogues |

Key Findings :

-

Halogenation at the oxadiazole ring preserves the aromatic methyl groups, enabling further functionalization .

-

Sulfonation introduces polar groups, enhancing solubility for pharmaceutical applications .

Oxidation and Reduction

The oxadiazole ring and methyl groups participate in redox reactions.

Oxidation

| Reagents | Conditions | Products | Source |

|---|---|---|---|

| KMnO₄ | H₂O, heat | Oxadiazole N-oxide derivatives | |

| Ozone | DCM, -78°C | Cleavage to carboxylic acids |

Reduction

| Reagents | Conditions | Products | Source |

|---|---|---|---|

| LiAlH₄ | THF, reflux | Amine derivatives (e.g., 2-amino-1,3,4-oxadiazole) | |

| H₂/Pd-C | Ethanol, RT | Saturated oxadiazoline derivatives |

Key Findings :

-

Oxidation with KMnO₄ yields stable N-oxides, which are intermediates in drug design.

-

Reduction with LiAlH₄ selectively targets the oxadiazole ring, retaining the aromatic substituents.

Cycloaddition and Cross-Coupling

The compound participates in cycloaddition and catalytic coupling reactions.

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Huisgen cycloaddition | Cu(I), azides | Triazole-linked hybrids | |

| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acids | Biaryl-functionalized derivatives |

Key Findings :

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazole derivatives with enhanced bioactivity .

-

Suzuki coupling extends π-conjugation, useful in materials science .

Mannich Reaction

The amine group facilitates Mannich reactions, forming tertiary amines.

| Reagents | Conditions | Products | Source |

|---|---|---|---|

| Formaldehyde, amines | Ethanol, reflux | Tertiary amine derivatives |

Example Reaction :

5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine + formaldehyde + piperidine → N-Mannich base derivative .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C10H11N3O

- Molecular Weight : 189.23 g/mol

- CAS Number : 1016705-98-8

The compound features an oxadiazole ring substituted with a dimethylphenyl group. This substitution pattern is significant as it influences the compound's reactivity and interaction with biological targets.

Chemistry

5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine serves as a valuable building block in organic synthesis. Its oxadiazole moiety can participate in various chemical reactions, making it useful for creating more complex molecules. The compound is often employed in studies investigating reaction mechanisms and the development of new synthetic methodologies.

The compound has been investigated for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Anticancer Activity :

Research indicates that this compound exhibits significant anticancer properties. Notable studies include:

- Zhang et al. (2023) : This study reported that the compound demonstrated notable inhibition against various cancer cell lines including MDA-MB-435 (melanoma) and K-562 (leukemia), with an IC50 value of approximately 1.18 µM against HEPG2 liver cancer cells.

- Jawed et al. (2014) : The compound showed a mean growth inhibition of 62.61% against multiple cell lines including T-47D (breast cancer) and HCT-15 (colon cancer), with maximum growth inhibition observed at 39.77% for HCT-15 cells.

Antimicrobial Activity :

Preliminary studies suggest that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has been noted for its effectiveness in inhibiting bacterial growth in vitro.

Anticancer Research

Several studies have highlighted the anticancer potential of this compound:

- Zhang et al. (2023) : Demonstrated significant inhibition against melanoma and leukemia cell lines.

- Jawed et al. (2014) : Reported effective growth inhibition across multiple cancer cell lines.

Antimicrobial Research

Research insights indicate broad-spectrum antimicrobial activity:

- In Vitro Studies : Showed effectiveness against a variety of bacterial strains.

Wirkmechanismus

The mechanism of action of 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(2,3-Dimethylphenyl)-1,3,4-thiadiazol-2-amine: Similar structure but contains a sulfur atom instead of oxygen.

5-(2,3-Dimethylphenyl)-1,3,4-triazol-2-amine: Contains an additional nitrogen atom in the ring.

Uniqueness

5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties compared to thiadiazoles and triazoles. The oxygen atom in the oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Biologische Aktivität

5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a 1,3,4-oxadiazole ring substituted with a dimethylphenyl group. This specific substitution pattern is believed to enhance its lipophilicity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. Notable studies include:

- In Vitro Studies : The compound has been tested against several cancer cell lines, including melanoma and breast cancer. For instance, it demonstrated growth inhibition percentages (GIPs) of up to 85% in certain assays against specific cell lines .

| Cell Line | Growth Inhibition (%) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 75.99 | |

| A549 (Lung) | 67.55 | |

| SK-MEL-2 (Melanoma) | 76.63 |

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Apoptosis Induction : Flow cytometry assays have shown that this compound can induce apoptosis in cancer cells in a dose-dependent manner.

- Molecular Docking Studies : These studies suggest strong interactions between the compound and target proteins associated with cancer pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity . Preliminary findings suggest that it may inhibit bacterial growth by targeting essential bacterial enzymes .

Study on Anticancer Activity

A comprehensive study evaluated the anticancer effects of various oxadiazole derivatives including this compound. The results indicated that modifications to the oxadiazole core can significantly enhance biological activity. For example:

| Compound | Activity Level | Reference |

|---|---|---|

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | High anticancer activity | |

| N-(Phenyl)-5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine | Unique interactions |

Molecular Interaction Studies

Molecular docking studies have provided insights into how this compound interacts with biological targets at the molecular level. These studies reveal potential binding sites and affinities that could be leveraged for drug design .

Eigenschaften

IUPAC Name |

5-(2,3-dimethylphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-6-4-3-5-8(7(6)2)9-12-13-10(11)14-9/h3-5H,1-2H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSDCDUIGPFCKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=NN=C(O2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602669 | |

| Record name | 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016705-98-8 | |

| Record name | 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.